Bienvenue dans la boutique en ligne BenchChem!

4-Hydrazino-N-methylbenzenemethanesulfonamide

Fischer indole synthesis Sumatriptan intermediate Free base reactivity

4-Hydrazino-N-methylbenzenemethanesulfonamide (CAS 139272-29-0; IUPAC: 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide) is a bifunctional aryl hydrazine–sulfonamide building block with a molecular formula of C₈H₁₃N₃O₂S and an exact monoisotopic mass of 215.0728 Da. It serves as the pivotal hydrazine intermediate in the Fischer indole synthesis of sumatriptan and related 5-HT₁B/₁D receptor agonists, a route documented in multiple Glaxo patents and the peer-reviewed medicinal chemistry literature.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 139272-29-0
Cat. No. B138044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-N-methylbenzenemethanesulfonamide
CAS139272-29-0
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC=C(C=C1)NN
InChIInChI=1S/C8H13N3O2S/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7/h2-5,10-11H,6,9H2,1H3
InChIKeyDZODFXKLAFRYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazino-N-methylbenzenemethanesulfonamide (CAS 139272-29-0): Procurement-Grade Characterization & Supply Chain Context


4-Hydrazino-N-methylbenzenemethanesulfonamide (CAS 139272-29-0; IUPAC: 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide) is a bifunctional aryl hydrazine–sulfonamide building block with a molecular formula of C₈H₁₃N₃O₂S and an exact monoisotopic mass of 215.0728 Da [1]. It serves as the pivotal hydrazine intermediate in the Fischer indole synthesis of sumatriptan and related 5-HT₁B/₁D receptor agonists, a route documented in multiple Glaxo patents and the peer-reviewed medicinal chemistry literature [2]. The free base form (139272-29-0) is distinguished from its hydrochloride salt (CAS 88933-16-8) by its direct reactivity in cyclocondensation reactions without prior neutralization .

Why Generic Substitution of 4-Hydrazino-N-methylbenzenemethanesulfonamide (139272-29-0) Fails: The Functional Group Specificity Problem


In-class aryl sulfonamide intermediates cannot be interchanged with 4-hydrazino-N-methylbenzenemethanesulfonamide because the hydrazino (-NHNH₂) group is the sine qua non for Fischer indole cyclization—the key carbon–carbon bond-forming step that constructs the tryptamine core of sumatriptan and several other triptan drugs [1]. The 4-amino analog (CAS 109903-35-7), while sharing the identical benzenemethanesulfonamide scaffold, lacks the terminal nucleophilic nitrogen required for hydrazone formation with aldehydes or protected aldehyde equivalents; it cannot participate in the [3,3]-sigmatropic rearrangement that defines the Fischer indole mechanism [2]. Similarly, the Japp-Klingemann synthetic route explicitly avoids hydrazine intermediates by generating the indole through decarboxylation of a 2-carboxyindole derivative, but this alternative pathway introduces different impurity profiles and requires distinct starting materials and catalysts that are not drop-in replacements .

4-Hydrazino-N-methylbenzenemethanesulfonamide (139272-29-0): Quantitative Comparator-Based Differentiation Evidence


Free Base (139272-29-0) vs. Hydrochloride Salt (88933-16-8): Reactivity and Handling Differentiation

The free base form (CAS 139272-29-0, MW 215.28) is the directly reactive species for Fischer indole cyclocondensation with aldehydes or protected aldehyde equivalents. In the Glaxo patent US 5,103,020, the free base is reacted with 4-chloro-1-hydroxybutanesulphonic acid sodium salt in the presence of 0.8–1.2 molar equivalents of acid (HCl, H₂SO₄, or TFA) in aqueous ethanol to yield 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulphonamide [1]. The hydrochloride salt (MW 251.73) requires an additional dissociation step under the acidic reaction conditions, which introduces a stoichiometric variability of 0.85–1.15 molar equivalents relative to the coupling partner [1]. The free base exhibits a predicted boiling point of 427.4 °C at 760 mmHg and density of 1.356 g/cm³, whereas the hydrochloride salt shows a defined melting point of 170–173 °C and decomposition at 260–262 °C [2][3].

Fischer indole synthesis Sumatriptan intermediate Free base reactivity

4-Amino Analog (109903-35-7) vs. 4-Hydrazino Derivative: Synthetic Utility Gap in Indole Construction

The 4-amino-N-methylbenzenemethanesulfonamide (CAS 109903-35-7; MW 200.26) is the direct synthetic precursor to the target hydrazino compound via diazotization (NaNO₂/HCl) followed by SnCl₂ reduction [1]. However, the amino analog cannot undergo Fischer indole cyclization because it lacks the terminal -NH₂ of the hydrazino group necessary for initial hydrazone condensation. The amino compound has a melting point of 140–142 °C and molecular weight of 200.26 Da, versus the hydrazino free base (MW 215.28) [2]. In the sumatriptan synthetic sequence documented by DrugFuture, the amino compound (I) is converted to the hydrazino compound (II) as an essential activation step before cyclization with (phenylthio)acetaldehyde or 4,4-dimethoxy-N,N-dimethylbutylamine [1].

Triptan synthesis Fischer indole Functional group specificity

Fischer Indole Route vs. Japp-Klingemann Route: Intermediate Necessity in Regulated Manufacturing

The Fischer indole route employing 4-hydrazino-N-methylbenzenemethanesulfonamide is the original and most extensively patented pathway for sumatriptan, described in US 4,816,470, US 5,103,020, and EP 1,226,116 [1][2]. The Japp-Klingemann alternative, described in Heterocycles 2000, 53, 665, avoids hydrazine intermediates by generating the indole via decarboxylation of 2-carboxy-3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide in quinoline with copper powder . However, this alternative route introduces a different impurity profile and is not described in the original drug master file (DMF) submissions for sumatriptan. The hydrazino intermediate remains the regulatory-recognized pathway for ANDA filings, where the compound also serves as the certified Sumatriptan Hydrazine Impurity reference standard (as hydrochloride salt) for HPLC method validation [3].

Sumatriptan manufacturing Process chemistry Regulatory intermediate control

Commercial Purity Specifications: 4-Hydrazino-N-methylbenzenemethanesulfonamide (Free Base) Supply Chain Variability

Commercially available 4-hydrazino-N-methylbenzenemethanesulfonamide free base (139272-29-0) is supplied at purity levels ranging from ≥95% (HPLC) to ≥98% (minimum assay), depending on the vendor [1]. For comparison, the hydrochloride salt (88933-16-8) is available at ≥97% to NLT 98% purity . The free base is typically stored at 2–8 °C away from moisture; stability data indicate that when stored at -80 °C, the compound maintains integrity for up to 6 months, while storage at -20 °C limits usable lifetime to approximately 1 month [2]. These storage constraints are more stringent than those for the hydrochloride salt, which can be stored at controlled room temperature (2–8 °C) with longer shelf life .

Procurement quality control HPLC purity Supply chain qualification

Homolog Comparison: 4-Hydrazino-N-methylbenzenemethanesulfonamide (C₁ spacer) vs. 4-Hydrazino-N-methylbenzeneethanesulfonamide (C₂ spacer)

The homologous compound 4-hydrazino-N-methylbenzeneethanesulfonamide (CAS 121679-30-9) incorporates an ethylene (-CH₂CH₂-) spacer between the aromatic ring and the sulfonamide group, in contrast to the methylene (-CH₂-) spacer in the target compound [1]. This homolog is employed in the synthesis of almotriptan and related indole derivatives via Fischer cyclization with N-methylpiperidone derivatives [2]. The C₁-spacer compound (139272-29-0) is specifically required for sumatriptan synthesis, where the methylene spacer positions the sulfonamide group at the correct geometric distance for the 5-substituted indole pharmacophore [3]. Substituting the C₂ homolog would introduce a chain-length mismatch that alters the regiochemical outcome of the Fischer cyclization and yields an indole derivative with a different substitution pattern [3].

Homolog differentiation Structure-activity relationships Triptan intermediate selectivity

4-Hydrazino-N-methylbenzenemethanesulfonamide (139272-29-0): Evidence-Backed Research & Industrial Application Scenarios


Sumatriptan API Manufacturing: Fischer Indole Cyclization with Aldehyde Equivalents

The free base (139272-29-0) is reacted with 4-chloro-1-hydroxybutanesulphonic acid sodium salt (0.85–1.15 molar equivalents) in aqueous ethanol under acid catalysis (HCl, 0.8–1.2 eq.) to produce 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulphonamide, the direct precursor to sumatriptan [1]. This scenario is validated by Glaxo patent US 5,103,020 and remains the primary manufacturing route for generic sumatriptan succinate. The free base form is preferred over the hydrochloride salt for direct stoichiometric control [1].

Sumatriptan Hydrazine Impurity Reference Standard for ANDA Analytical Method Validation

The hydrochloride salt of this compound (CAS 88933-16-8) is certified as Sumatriptan Hydrazine Impurity and is used as a reference standard for HPLC method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for sumatriptan [2]. Procurement of the free base enables in-house preparation of the hydrochloride salt for custom impurity profiling when certified standards are unavailable or require independent verification [2].

Carbazole and Pyrazole Heterocycle Library Synthesis via Hydrazine Cyclocondensation

The compound undergoes cyclization with cyclohexanone or N-methyl-4-piperidone to yield N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide and N-methyl-1-(2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)methanesulfonamide, respectively, as described by Venugopala Rao et al. (Asian J. Chem., 2012) [3]. These tricyclic scaffolds are of interest in CNS drug discovery programs targeting serotonergic and dopaminergic receptors [3].

Endothelin Receptor Antagonist Intermediate for Cardiovascular Drug Discovery

Patent literature (US 6,686,382 and related filings) describes the use of 4-hydrazino-N-methylbenzenemethanesulfonamide as a building block for sulfonamide-based endothelin receptor antagonists targeting pulmonary arterial hypertension [4]. The hydrazino group serves as a synthetic handle for constructing heterocyclic cores that modulate ET-A and ET-B receptor activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydrazino-N-methylbenzenemethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.